![molecular formula C12H14BrFN2 B3005155 2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1592922-33-2](/img/structure/B3005155.png)

2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

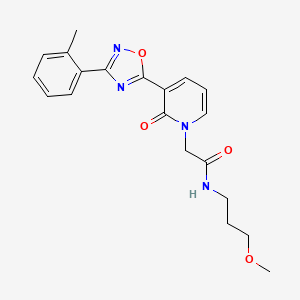

The compound "2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline" is not directly mentioned in the provided papers. However, the papers do discuss various quinoxaline derivatives, which are heterocyclic compounds that have been studied for their diverse chemical properties and potential applications in different fields, including fluorescence, sensing, and antimicrobial activity .

Synthesis Analysis

The synthesis of quinoxaline derivatives can involve multistep reactions starting from simple precursors such as 1-fluoro-2-nitrobenzene and amino acids, as seen in the synthesis of hexahydro-1H-pyrazino[1,2-a]quinoxalines . Another approach is the condensation of bromothiazolo[4,5-b]quinoxaline with arylaldehydes to produce fluorescent dyes . These methods highlight the versatility in synthesizing substituted quinoxalines, which could be adapted to synthesize the compound .

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of structural diversity due to the presence of different substituents on the quinoxaline core. The presence of bromo, fluoro, or other substituents can significantly affect the electronic properties and reactivity of these compounds . The molecular structure of quinoxaline derivatives is crucial for their potential applications, such as sensing or antimicrobial activity.

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions, including fluorescence derivatization reactions for carboxylic acids in high-performance liquid chromatography . They can also act as sensors for picric acid through fluorescence quenching . The reactivity of these compounds is influenced by the nature and position of substituents on the quinoxaline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For instance, the presence of bromo and fluoro substituents can enhance the lipophilicity and electronic properties of these compounds . The fluorescence properties of quinoxaline derivatives can be tuned by modifying the substituents, which is useful for developing new fluorescent materials and sensors .

Scientific Research Applications

Synthesis and Characterization

- Fluorinated derivatives of quinoxalines have been synthesized through various condensation reactions, indicating the potential of 2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline in chemical synthesis and modification (Charushin et al., 2001).

Organic Synthesis

- The compound's structure allows for the selective chlorination and bromination of its derivatives, demonstrating its utility in diverse chemical transformations (Le et al., 2021).

Pharmaceutical Research

- Quinoxalines, including compounds like 2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline, are noted for their pharmacological applications, particularly in the synthesis of organic salts with potential pharmacological properties (Faizi et al., 2018).

Bioorganic Chemistry

- Bromo-substituted quinoxalines, a category to which the subject compound belongs, have been synthesized and shown to have significant antibacterial activity, underscoring their potential in developing new antibacterial agents (Ishikawa et al., 2012).

Molecular Modeling and Anticancer Activity

- Synthesis and study of quinoxaline derivatives, including bromo and fluoro-substituted ones, have been conducted for potential anticancer activity, highlighting the compound's relevance in cancer research (Abbas et al., 2015).

Mechanism of Action

properties

IUPAC Name |

2-bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFN2/c13-9-5-12-11(6-10(9)14)15-7-8-3-1-2-4-16(8)12/h5-6,8,15H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITCSAFWDBAQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CNC3=CC(=C(C=C32)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)

![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)

![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)

![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)

![1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3005087.png)

![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B3005089.png)

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)

![4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3005091.png)

![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)